Diethyl (4-Methyl-2-nitrophenyl)phosphonate
Description
Diethyl (4-Methyl-2-nitrophenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group linked to a substituted aromatic ring. The 4-methyl-2-nitrophenyl moiety introduces steric and electronic effects due to the nitro group (electron-withdrawing) and methyl substituent (electron-donating). This compound is of interest in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions for olefination, where phosphonates act as key intermediates for constructing α,β-unsaturated carbonyl systems . Its structural features influence reactivity, solubility, and applications in pharmaceuticals or materials science.
Properties
Molecular Formula |
C11H16NO5P |
|---|---|
Molecular Weight |
273.22 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C11H16NO5P/c1-4-16-18(15,17-5-2)11-7-6-9(3)8-10(11)12(13)14/h6-8H,4-5H2,1-3H3 |
InChI Key |
LHRXKBRGMUUFRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)C)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Preparation Methods
Gold-Catalyzed Visible Light-Mediated Synthesis
Reaction Design and Catalytic System
The gold-catalyzed method leverages photoredox chemistry to achieve C–P bond formation under mild conditions. A representative protocol involves the reaction of 4-methyl-2-nitroaniline with diethyl phosphite in the presence of triphenylphosphinegold(I) chloride (Ph₃PAuCl) and tris(bipyridine)ruthenium(II) hexafluorophosphate (Ru(bpy)₃(PF₆)₂) as dual catalysts. The process begins with the in situ generation of an aryl diazonium salt via treatment of the aniline derivative with tert-butyl nitrite and boron trifluoride etherate (BF₃·OEt₂) at –15°C. Subsequent visible light irradiation (26 W household lamp, 8–10 cm distance) activates the Ru(bpy)₃²⁺ complex, generating a phenyl radical that couples with the phosphite nucleophile.
Critical Parameters
- Solvent System : A 4:1 mixture of acetonitrile and ethanol optimizes radical stability and catalyst solubility.
- Degassing : Three freeze-pump-thaw cycles (–78°C evacuation, N₂ backfill) prevent radical quenching by oxygen.
- Workup : Extraction with dichloromethane (DCM), drying over Na₂SO₄, and silica gel chromatography (hexane/ethyl acetate) yield the product in 65–72% purity.
Table 1: Gold-Catalyzed Synthesis Optimization
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst Loading | 8 mol% Ph₃PAuCl | 69 | 95 |
| Light Source | 26 W fluorescent | 71 | 97 |
| Solvent Ratio | MeCN:EtOH (4:1) | 68 | 96 |
Acid-Catalyzed Esterification Approaches
Mono- vs. Diesterification Control
Selective esterification of phosphonic acids provides an alternative route to diethyl esters. As demonstrated by PMC studies, triethyl orthoacetate serves as both solvent and alkoxy donor, enabling temperature-dependent selectivity. At 30°C, monoester intermediates dominate, while heating to 90°C shifts equilibrium toward diesters. For 4-methyl-2-nitrophenylphosphonic acid, this method achieves 85–89% diethyl ester yield after 24 hours at reflux.
Substrate Compatibility
Aromatic phosphonic acids with electron-withdrawing groups (e.g., nitro) exhibit accelerated esterification kinetics due to enhanced electrophilicity at phosphorus. However, steric hindrance from the 4-methyl group necessitates prolonged reaction times (18–22 hours) compared to unsubstituted analogs.
Table 2: Esterification Efficiency by Substrate
| Substrate | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Nitrophenylphosphonic acid | 90 | 12 | 92 |
| 4-Methyl-2-nitrophenyl | 90 | 22 | 87 |
| Phenylphosphonic acid | 90 | 8 | 95 |
Phosphonite Intermediate Route
Ternary Complex Formation
A Chinese patent (CN107602608A) outlines a pathway via methylphosphonous dichloride intermediates. Phosphorus trichloride (PCl₃), aluminum chloride (AlCl₃), and chloromethane react in dichloromethane at 80–100°C to form a ternary complex, [CH₃PCl₃]⁺[AlCl₄]⁻. Subsequent reduction with aluminum powder yields methylphosphonite, which undergoes ethanolysis to diethyl methylphosphonite. Functionalization with 4-methyl-2-nitrobenzenediazonium completes the synthesis.
Process Challenges
- Corrosion : AlCl₃ and PCl₃ necessitate specialized reactor materials (e.g., Hastelloy).
- Purification : Vacuum distillation at 140°C removes solvent residues but risks thermal decomposition of nitro groups.
Table 3: Phosphonite Route Performance
| Step | Conditions | Yield (%) |
|---|---|---|
| Ternary Complex | 80°C, 6h | 89 |
| Aluminum Reduction | 160°C, 1h | 83 |
| Ethanolysis | –20°C, N₂ atmosphere | 76 |
Comparative Analysis of Methodologies
Efficiency and Scalability
- Gold Catalysis : High atom economy (69–72% yield) but requires costly catalysts and photochemical equipment.
- Esterification : Scalable to kilogram quantities with 85–87% yield, though nitro group stability at 90°C demands careful monitoring.
- Phosphonite Route : Industrial applicability (85% yield) offset by hazardous intermediates and high waste generation.
Applications and Implications
Diethyl (4-methyl-2-nitrophenyl)phosphonate serves as a precursor to herbicidal agents (e.g., glyphosate derivatives) and metal-chelating polymers . Its nitro group enables further functionalization via reduction to amines or participation in Ullmann couplings.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-Methyl-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (4-Methyl-2-nitrophenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of stilbenes via oxidation and Horner-Emmons reactions[][3].
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules[][3].
Medicine: Research explores its potential use in the development of pharmaceuticals, particularly in the synthesis of antimalarial agents[][3].
Industry: It is utilized in the preparation of materials for organic light-emitting diodes (OLEDs) and other electronic applications[][3].
Mechanism of Action
The mechanism of action of Diethyl (4-Methyl-2-nitrophenyl)phosphonate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The phosphonate group can mimic the transition state of phosphate esters, thereby inhibiting enzyme activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Diethyl (4-Chloro-2-nitrophenylamino)(4-hydroxy-3-methoxyphenyl)methylphosphonate
- Structure: Contains a chloro, nitro, amino, and methoxy-substituted aromatic system.
- Synthesis : Achieved in 70% yield via nucleophilic substitution or condensation reactions under mild conditions .
- Key Differences: The amino and methoxy groups enhance solubility in polar solvents compared to the target compound.
Diethyl (4-Formylphenyl)phosphonate
- Structure : Features a formyl group at the para position of the phenyl ring.
- Molecular Weight : 242.21 g/mol (C${11}$H${15}$O$_{4}$P) .
- Key Differences : The formyl group enables participation in condensation reactions (e.g., HWE), whereas the nitro group in the target compound may direct electrophilic substitution reactions meta. The formyl derivative is more reactive toward nucleophiles due to its aldehyde functionality.
Diethyl (4-Acetylphenyl)phosphonate
- Structure : Contains an acetyl substituent at the para position.
- Synthesis : Prepared via transition-metal-free coupling under visible light, achieving high purity (>95%) .
- Key Differences : The acetyl group introduces ketone reactivity, enabling applications in Grignard or reduction reactions. The target compound’s nitro group may confer greater stability under acidic conditions.
Physical and Spectral Properties
The nitro group in the target compound results in deshielded aromatic protons (δ >7.5) compared to formyl or acetyl derivatives.
Biological Activity
Diethyl (4-Methyl-2-nitrophenyl)phosphonate is a compound of significant interest in the fields of medicinal and agricultural chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and potential applications.
Chemical Structure and Synthesis
This compound is a phosphonate ester characterized by the presence of a nitrophenyl group. The synthesis typically involves the reaction of diethyl phosphite with 4-methyl-2-nitroaniline under acidic or basic conditions, leading to the formation of the target compound with high yields.
Biological Activity
1. Enzyme Inhibition
Phosphonates like this compound are known for their ability to inhibit various enzymes. They act as competitive inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. The inhibition mechanism often involves the phosphorylation of the active site serine residue in these enzymes, leading to a decrease in their catalytic activity.
| Enzyme | Inhibition Type | Mechanism |
|---|---|---|
| AChE | Competitive | Phosphorylation of active site |
| BuChE | Time-dependent | Phosphonylation |
Case Study: A study demonstrated that diethyl phosphonates exhibited varying degrees of inhibition against AChE and BuChE, with some derivatives showing IC50 values below 100 µM, indicating potent inhibitory activity .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that certain phosphonates possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
Table: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 250 µg/mL |
| Escherichia coli | High | 125 µg/mL |
| Candida albicans | Low | 500 µg/mL |
The biological activity of this compound can be attributed to its ability to mimic phosphate esters, allowing it to interact with biological macromolecules. The nitro group enhances electrophilicity, facilitating nucleophilic attack by enzyme active sites.
Toxicological Studies
While the compound shows promising biological activities, toxicity assessments are crucial. Studies have indicated that certain phosphonates can exhibit cytotoxic effects at high concentrations. For instance, cytotoxicity assays revealed that some derivatives displayed cell viability below 70% at concentrations exceeding 1000 µM .
Q & A
Q. What are the standard synthetic routes for Diethyl (4-Methyl-2-nitrophenyl)phosphonate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. A common method involves reacting diethyl phosphite with a 4-methyl-2-nitrobenzyl halide under basic conditions (e.g., NaH or K₂CO₃) . Optimization strategies include:
- Catalyst screening : Pd(PPh₃)₄ or Pd(OAc)₂ for coupling efficiency.
- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of aryl halides.
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
Yield improvements (>70%) are achievable by slow addition of the halide to avoid dimerization .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- X-ray crystallography : Resolves bond angles and torsion angles (e.g., P=O bond length ~1.48 Å in related phosphonates) .
- ³¹P NMR : A singlet near δ 18–22 ppm confirms the phosphonate group. Coupling constants (²Jₚ₋ₕ ≈ 20 Hz) validate substituent effects .
- Elemental analysis : Validate C, H, N, and P content (±0.3% deviation).
- IR spectroscopy : Stretching vibrations for P=O (~1250 cm⁻¹) and NO₂ (~1520 cm⁻¹) .
Q. How do substituents (methyl, nitro) influence the compound’s reactivity?
- Methoxy vs. methyl : Methyl groups enhance steric hindrance, reducing nucleophilic attack rates by ~30% compared to methoxy analogs .
- Nitro group : Electron-withdrawing nature increases electrophilicity at the phosphorus center, accelerating substitution reactions. Redox activity (e.g., nitro-to-amine reduction) enables diverse functionalization .
Q. What preliminary assays are used to screen biological activity?
- Enzyme inhibition : Incubate with acetylcholinesterase or kinases (IC₅₀ determination via fluorometric assays).
- Metal chelation studies : UV-Vis titration with Cu²⁺/Fe³⁺ to assess binding constants (log K ~4–5) .
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (dose range: 1–100 µM) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in enzyme inhibition?
- Substituent engineering : Replace methyl with trifluoromethyl to increase lipophilicity (log P ↑ by 0.5) and blood-brain barrier penetration .
- Phosphonate ester tuning : Replace ethyl with isopropyl groups to alter hydrolysis rates (t₁/₂ from 12 h to 48 h in PBS) .
- Computational modeling : Use DFT (B3LYP/6-31G*) to predict binding affinities to ATP-binding pockets .
Q. How to resolve contradictions in catalytic efficiency across studies?
Example: Pd catalysts yielding 40–80% in cross-coupling.
Q. What strategies elucidate hydrogen-bonding networks in crystalline forms?
- Single-crystal XRD : Measure D–H···A distances (e.g., 2.36–2.60 Å for C–H···O interactions) .
- Hirshfeld surface analysis : Quantify contribution of H-bonding to crystal packing (e.g., 15–20% in related phosphonates) .
- DFT calculations : Compare experimental vs. computed lattice energies (±5 kJ/mol) .
Q. How to design environmentally benign synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
